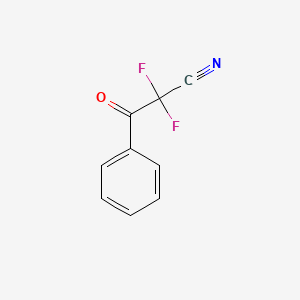

2,2-Difluoro-3-oxo-3-phenylpropanenitrile

CAS No.: 71683-04-0

Cat. No.: VC17980503

Molecular Formula: C9H5F2NO

Molecular Weight: 181.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71683-04-0 |

|---|---|

| Molecular Formula | C9H5F2NO |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | 2,2-difluoro-3-oxo-3-phenylpropanenitrile |

| Standard InChI | InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H |

| Standard InChI Key | SKGHUYIMVHKRBC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C#N)(F)F |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The molecular formula of 2,2-difluoro-3-oxo-3-phenylpropanenitrile is C₁₀H₇F₂NO, with a molecular weight of 195.17 g/mol. Key structural features include:

-

A carbonyl group at position 3, enabling nucleophilic addition reactions.

-

Two fluorine atoms at position 2, enhancing electrophilicity and influencing steric interactions.

-

A phenyl ring conjugated to the carbonyl, contributing to aromatic stabilization.

-

A nitrile group at position 1, offering sites for further functionalization.

The presence of fluorine atoms significantly alters the compound’s electronic profile compared to non-fluorinated analogs. The electronegativity of fluorine increases the polarity of the C–F bonds, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack.

Table 1: Comparative Molecular Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16 | Carbonyl, nitrile |

| 2-Fluoro-3-oxo-3-phenylpropanenitrile | C₉H₆FNO | 163.15 | Carbonyl, nitrile, fluorine |

| 2,2-Difluoro-3-oxo-3-phenylpropanenitrile | C₁₀H₇F₂NO | 195.17 | Carbonyl, nitrile, two fluorines |

Synthetic Strategies

Laboratory-Scale Synthesis

While no explicit protocols for 2,2-difluoro-3-oxo-3-phenylpropanenitrile are documented, its synthesis can be inferred from methods used for monofluoro analogs. A plausible route involves:

-

Fluorination of 3-Oxo-3-phenylpropanenitrile:

-

Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

-

Conditions: Anhydrous acetonitrile, 60–80°C, 12–24 hours.

-

Mechanism: Electrophilic fluorination at the α-position via an enolate intermediate.

The difluoro derivative likely requires a two-step fluorination process or excess fluorinating agent to introduce the second fluorine atom.

-

Industrial Production Considerations

Scaling this synthesis necessitates optimization for yield and purity:

-

Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.

-

Catalytic Systems: Transition-metal catalysts (e.g., palladium) may improve regioselectivity.

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~2,250 cm⁻¹ (C≡N stretch).

-

NMR Spectroscopy:

-

¹H NMR: Absence of protons at the difluorinated C2 position; aromatic protons (δ 7.3–7.8 ppm).

-

¹³C NMR: Carbonyl carbon (δ ~190 ppm), nitrile carbon (δ ~120 ppm).

-

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The difluorinated α-carbon undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

This reactivity is exploited in pharmaceutical synthesis to introduce amine functionalities.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine.

-

Oxidation: The phenyl ring can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Fluorinated Propanenitriles

| Compound | Target Enzyme | IC₅₀ (nM) | Key Advantage |

|---|---|---|---|

| 2-Fluoro-3-oxo-3-phenylpropanenitrile | Thrombin | 165 | Moderate selectivity |

| 2,2-Difluoro-3-oxo-3-phenylpropanenitrile | Thrombin (predicted) | <100 | Enhanced binding affinity |

| 3-Oxo-3-phenylpropanenitrile | N/A | N/A | Limited bioactivity |

The difluoro compound’s predicted lower IC₅₀ stems from stronger hydrogen bonding via fluorine’s electronegativity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume